molecular formula C23H20BrN7O B10865110 (1Z)-1-(4-bromophenyl)-N-{[8,9-dimethyl-7-(pyridin-3-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}ethanimine

(1Z)-1-(4-bromophenyl)-N-{[8,9-dimethyl-7-(pyridin-3-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}ethanimine

Cat. No.: B10865110
M. Wt: 490.4 g/mol
InChI Key: JBXPVYQQMLXZRH-FDVSRXAVSA-N
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Description

1-(4-BROMOPHENYL)-1-ETHANONE O1-{[8,9-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME is a complex organic compound that features a bromophenyl group, an ethanone moiety, and a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-BROMOPHENYL)-1-ETHANONE O1-{[8,9-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME typically involves multiple steps:

    Formation of 1-(4-BROMOPHENYL)-1-ETHANONE: This can be achieved through the bromination of acetophenone using bromine in the presence of a catalyst such as iron(III) bromide.

    Synthesis of the Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This involves the cyclization of appropriate precursors under specific conditions, often using a combination of heating and catalytic agents.

    Oxime Formation: The final step involves the reaction of the ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime derivative.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-BROMOPHENYL)-1-ETHANONE O1-{[8,9-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-BROMOPHENYL)-1-ETHANONE O1-{[8,9-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism by which 1-(4-BROMOPHENYL)-1-ETHANONE O1-{[8,9-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME exerts its effects involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, modulating their activity. The pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

    1-(4-BROMOPHENYL)-1-ETHANONE: A simpler analog without the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine structure.

    1-(4-CHLOROPHENYL)-1-ETHANONE: Similar structure with a chlorine atom instead of bromine.

    1-(4-FLUOROPHENYL)-1-ETHANONE: Similar structure with a fluorine atom instead of bromine.

Uniqueness: 1-(4-BROMOPHENYL)-1-ETHANONE O1-{[8,9-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME is unique due to its combination of a bromophenyl group and a complex heterocyclic core, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C23H20BrN7O

Molecular Weight

490.4 g/mol

IUPAC Name

(Z)-1-(4-bromophenyl)-N-[(11,12-dimethyl-10-pyridin-3-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)methoxy]ethanimine

InChI

InChI=1S/C23H20BrN7O/c1-14-16(3)31(19-5-4-10-25-11-19)22-21(14)23-27-20(28-30(23)13-26-22)12-32-29-15(2)17-6-8-18(24)9-7-17/h4-11,13H,12H2,1-3H3/b29-15-

InChI Key

JBXPVYQQMLXZRH-FDVSRXAVSA-N

Isomeric SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)CO/N=C(/C)\C4=CC=C(C=C4)Br)C5=CN=CC=C5)C

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)CON=C(C)C4=CC=C(C=C4)Br)C5=CN=CC=C5)C

Origin of Product

United States

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